1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-5-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid
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Overview
Description
1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-5-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities .
Preparation Methods
The synthesis of 1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-5-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid involves multiple steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Scientific Research Applications
1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-5-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Properties
Molecular Formula |
C18H16ClNO5S |
---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-5-methoxy-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C18H16ClNO5S/c1-25-14-6-7-16-13(10-14)11-17(18(21)22)20(16)26(23,24)9-8-12-4-2-3-5-15(12)19/h2-10,17H,11H2,1H3,(H,21,22)/b9-8+ |
InChI Key |
PHXISCUNCLIZHS-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N(C(C2)C(=O)O)S(=O)(=O)/C=C/C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(C2)C(=O)O)S(=O)(=O)C=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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